Inhibition of Xanthine Oxidase: A Direct Activity Benchmark for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
The target compound, 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid, exhibits quantifiable inhibitory activity against bovine xanthine oxidase. This is a well-defined, enzyme-based assay with direct relevance to drug discovery programs for gout and hyperuricemia. The IC50 value for this compound is reported to be 2.60E+3 nM (i.e., 2.6 µM) [1]. While this activity is relatively weak, it establishes a clear benchmark. For comparison, a structurally distinct but potent xanthine oxidase inhibitor in a similar assay format achieved an IC50 of 250 nM, a ~10-fold improvement [2]. This differential indicates that the 7-carboxylic acid scaffold is a viable starting point, but that potency optimization through focused medicinal chemistry (e.g., adding substituents) is necessary and can be quantitatively tracked against this baseline.
| Evidence Dimension | Inhibition of Xanthine Oxidase Activity (IC50) |
|---|---|
| Target Compound Data | 2.60E+3 nM (2.6 µM) |
| Comparator Or Baseline | Potent benzoxazine-derived xanthine oxidase inhibitor (CHEMBL3594384) |
| Quantified Difference | ~10-fold lower potency than a potent comparator |
| Conditions | In vitro assay using bovine xanthine oxidase and xanthine as substrate; preincubation for 25 mins. |
Why This Matters
This quantitative IC50 value provides a validated starting point for medicinal chemists; subsequent analogs can be directly compared to this benchmark to measure improvements in target engagement, justifying selection of this specific core over others.
- [1] BindingDB Entry BDBM50564069. Inhibition of bovine xanthine oxidase by 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid. ChEMBL ID: CHEMBL4776738. View Source
- [2] BindingDB Entry BDBM50098348. Inhibition of xanthine oxidase by a potent benzoxazine derivative. ChEMBL ID: CHEMBL3594384. View Source
